molecular formula C20H21NO4 B2937892 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1421466-11-6

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2937892
CAS No.: 1421466-11-6
M. Wt: 339.391
InChI Key: QFGDMOLZGPPABJ-UHFFFAOYSA-N
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Description

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE typically involves the reaction of 4-ethoxybenzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxy and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ether derivatives.

Scientific Research Applications

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-ETHOXY-N-[(4-METHOXYPHENYL)METHYLENE]BENZENAMINE: Similar structure but different functional groups.

    4-METHOXYBENZENAMIDE, N-(4-METHOXYPHENYL)-: Similar core structure with variations in substituents

Uniqueness

4-ETHOXY-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE is unique due to its combination of ethoxy and methoxy groups along with the but-2-yn-1-yl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-ethoxy-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-12-10-16(11-13-17)20(22)21-14-6-7-15-25-19-9-5-4-8-18(19)23-2/h4-5,8-13H,3,14-15H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGDMOLZGPPABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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